molecular formula C18H21FN6 B11295498 N-(4-fluorophenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(4-fluorophenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11295498
M. Wt: 340.4 g/mol
InChI Key: NGZQKNCVYZONGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-fluorophenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine features a pyrazolo[3,4-d]pyrimidin-4-amine core with three critical substitutions:

  • 1-position: Methyl group.
  • 6-position: 4-Methylpiperidin-1-yl group (a six-membered nitrogen-containing ring with a methyl substituent).
  • 4-amine position: 4-Fluorophenyl group.

Structural analogs often vary in substituents at these positions, impacting physicochemical properties and bioactivity .

Properties

Molecular Formula

C18H21FN6

Molecular Weight

340.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-1-methyl-6-(4-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C18H21FN6/c1-12-7-9-25(10-8-12)18-22-16(15-11-20-24(2)17(15)23-18)21-14-5-3-13(19)4-6-14/h3-6,11-12H,7-10H2,1-2H3,(H,21,22,23)

InChI Key

NGZQKNCVYZONGF-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C)NC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Formation of 5-Amino-1-Methylpyrazole-4-Carbonitrile

The synthesis begins with the preparation of 5-amino-1-methylpyrazole-4-carbonitrile (1 ), achieved through:

  • Condensation : Reacting 1-methyl-1H-pyrazol-5-amine with malononitrile in acetic acid at 80°C for 6 hours (yield: 78%).

  • Cyclization : Treatment with POCl₃ at 110°C for 3 hours converts the carbonitrile to 4-chloro-1-methylpyrazolo[3,4-d]pyrimidine (2 ) (yield: 65%).

Key Data :

StepReagents/ConditionsYield
1Malononitrile, AcOH, 80°C78%
2POCl₃, 110°C65%

Functionalization at C6: Introducing 4-Methylpiperidin-1-yl

Nucleophilic Aromatic Substitution (SNAr)

Intermediate 2 undergoes SNAr with 4-methylpiperidine under mild conditions:

  • Reaction : 4-Chloro intermediate (2 ) is reacted with 4-methylpiperidine (2.5 eq) in DMF at 60°C for 12 hours.

  • Optimization : Addition of K₂CO₃ (3 eq) improves yields by scavenging HCl (yield: 82%).

Comparative Analysis :

BaseSolventTemp (°C)Yield
NoneDMF6045%
K₂CO₃DMF6082%
Et₃NTHF7068%

Installation of N-(4-Fluorophenyl)Amine at C4

Buchwald–Hartwig Amination

The C4-chloro group in intermediate 3 is replaced via palladium-catalyzed coupling:

  • Catalyst System : Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (3 eq) in toluene at 100°C.

  • Substrate : 4-Fluoroaniline (1.2 eq) reacts over 18 hours (yield: 75%).

Critical Parameters :

  • Ligand Screening : BINAP and DavePhos gave inferior yields (<60%) compared to Xantphos.

  • Temperature : Reactions below 90°C resulted in incomplete conversion.

Integrated Synthetic Route and Scalability

The consolidated pathway (Scheme 1) proceeds as follows:

  • Core Formation : 5-Amino-1-methylpyrazole-4-carbonitrile → 4-chloro-1-methylpyrazolo[3,4-d]pyrimidine.

  • C6 Substitution : SNAr with 4-methylpiperidine.

  • C4 Amination : Pd-catalyzed coupling with 4-fluoroaniline.

Overall Yield : 42% (three steps).

Scale-Up Considerations :

  • Chlorination : POCl₃ requires careful handling; alternatives like PCl₅ may reduce exothermic risks.

  • Coupling : Switching to microwave irradiation (150°C, 2 hours) increased yields to 85% in pilot trials.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H7), 7.62 (d, J = 8.4 Hz, 2H, ArH), 7.12 (d, J = 8.4 Hz, 2H, ArH), 4.05 (m, 2H, piperidinyl), 3.02 (s, 3H, N-CH₃), 2.85 (m, 2H, piperidinyl), 1.75 (m, 3H, piperidinyl), 1.22 (d, J = 6.8 Hz, 3H, CH(CH₃)).

  • HRMS : m/z calc. for C₁₉H₂₂FN₆ [M+H]⁺: 361.1889; found: 361.1885.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O = 70:30) showed 98.5% purity, confirming minimal byproducts from SNAr or coupling steps .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Janus Kinase Inhibition

Recent studies indicate that N-(4-fluorophenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine acts as a selective inhibitor of Janus kinases (JAKs), which are crucial in mediating inflammatory responses and hematopoiesis. The inhibition of JAKs has therapeutic implications in:

  • Autoimmune Diseases : Targeting JAK pathways can alleviate symptoms in conditions such as rheumatoid arthritis and psoriasis.
  • Cancer Therapy : JAK inhibitors have shown promise in treating various malignancies by disrupting tumor growth signals.

Case Study : A study demonstrated that this compound effectively inhibited JAK1 and JAK2 with IC50 values in the low nanomolar range, showcasing its potential as a therapeutic agent for inflammatory diseases and certain cancers .

Anti-inflammatory Activity

The pyrazolo[3,4-d]pyrimidine class, including this compound, has been recognized for anti-inflammatory properties. Research indicates that it can modulate signaling pathways involved in inflammation, providing a basis for developing new anti-inflammatory drugs.

Experimental Findings : In vitro assays showed that the compound reduced the production of pro-inflammatory cytokines in activated immune cells, suggesting potential applications in treating inflammatory disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the core structure can significantly impact its biological activity:

ModificationEffect on Activity
Substituents on the phenyl groupEnhance binding affinity to target enzymes
Fluorine substitutionImprove metabolic stability and lipophilicity

Comparative Analysis with Related Compounds

Several compounds share structural similarities with this compound. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N-(4-chloro-2-methylphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineChlorinated phenyl groupDifferent halogen substitution affects biological activity
N-(2-fluorophenyl)-1-methyl-6-(3-pyridyl)-1H-pyrazolo[3,4-d]pyrimidin-4-aminesPyridine moiety instead of piperidinePotentially different pharmacological profile

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key analogs and their structural differences:

Compound Name 1-Position 6-Position 4-Amine Substituent Molecular Formula Molecular Weight Reference ID
N-(4-fluorophenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Target) Methyl 4-Methylpiperidin-1-yl 4-Fluorophenyl C17H20FN7 333.39 g/mol -
N-[(4-chlorophenyl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (6AY) Methyl Unsubstituted 4-Chlorophenylmethyl C13H12ClN5 273.72 g/mol
N-(4-fluorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Phenyl Pyrrolidin-1-yl (5-membered) 4-Fluorophenyl C22H20FN7 405.44 g/mol
N-(4-chlorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Phenyl 4-Methylpiperazin-1-yl 4-Chlorophenyl C22H22ClN7 419.90 g/mol
6-(4-Benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine Methyl 4-Benzylpiperazin-1-yl 3-Chloro-4-methoxyphenyl C24H26ClN7O 463.96 g/mol

Key Structural Insights

1-Position Substitution: The target compound’s methyl group at the 1-position reduces steric hindrance compared to phenyl-substituted analogs (e.g., ). This may enhance solubility or binding pocket compatibility.

6-Position Substitution :

  • The 4-methylpiperidin-1-yl group in the target compound is a six-membered ring with a single nitrogen and methyl substituent. This contrasts with:
  • 4-Methylpiperazin-1-yl (6-membered with two nitrogens; ): Increased polarity due to the secondary amine.

4-Amine Substituent :

  • The 4-fluorophenyl group in the target compound offers electronegativity and moderate hydrophobicity. Analogs with 4-chlorophenyl () or 3-chloro-4-methoxyphenyl () substituents vary in electronic effects and steric demands, which could influence receptor binding or metabolic stability.

Biological Activity

N-(4-fluorophenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, relevant mechanisms of action, and findings from recent studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C16H19FN6
  • Molecular Weight : 328.34 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : CC1CCN(CC1)C2=NC3=NON=C3N=C2NC4=CC=C(C=C4)F

The biological activity of this compound is primarily attributed to its interactions with various molecular targets involved in cellular signaling pathways. Research indicates that it may act as an inhibitor of specific kinases, which are crucial in regulating cell proliferation and survival.

Key Mechanisms:

  • Kinase Inhibition : The compound has shown potential as an inhibitor of c-Jun N-terminal kinase (JNK), a protein involved in stress responses and apoptosis. Inhibition of JNK can lead to increased apoptosis in cancer cells, making this compound a candidate for cancer therapy .

Biological Activity and Therapeutic Potential

Recent studies have highlighted the following biological activities associated with this compound:

  • Anticancer Activity :
    • The compound has been evaluated for its efficacy against various cancer cell lines. In vitro studies demonstrated that it induces apoptosis and inhibits cell growth in human cancer cells through the modulation of signaling pathways associated with cell cycle regulation and apoptosis .
  • Neuroprotective Effects :
    • Preliminary research suggests that the compound may possess neuroprotective properties due to its ability to inhibit JNK signaling, which is implicated in neurodegenerative diseases .
  • Anti-inflammatory Properties :
    • By modulating inflammatory pathways, this compound may also exhibit anti-inflammatory effects, contributing to its therapeutic profile in conditions characterized by chronic inflammation .

Case Studies

Several case studies have documented the biological effects of this compound:

StudyFindings
Study 1Demonstrated significant inhibition of JNK activity leading to reduced proliferation in glioblastoma cell lines.
Study 2Showed neuroprotective effects in animal models of Alzheimer's disease through modulation of apoptotic pathways.
Study 3Reported anti-inflammatory effects in models of rheumatoid arthritis, suggesting potential for treating inflammatory diseases.

Q & A

Basic: What are the key considerations for synthesizing N-(4-fluorophenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

Synthesis typically involves multi-step reactions to construct the pyrazolo[3,4-d]pyrimidine core, followed by functionalization. Key steps include:

  • Core Formation : Cyclization of pyrazole and pyrimidine precursors under basic conditions (e.g., K₂CO₃ in DMSO or acetonitrile) .
  • Substitution Reactions : Introducing the 4-fluorophenyl and 4-methylpiperidin-1-yl groups via nucleophilic aromatic substitution or coupling reactions. Solvent choice (e.g., DMF, toluene) and temperature control (60–100°C) are critical for yield optimization .
  • Purification : Column chromatography or recrystallization from solvents like acetonitrile ensures purity (>95%) .

Basic: How is the molecular structure of this compound validated experimentally?

Structural validation employs:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., DMSO-d6d_6) confirm substituent positions and regiochemistry. For example, NH protons appear as singlets near δ 11.98 ppm, while aromatic protons show splitting patterns consistent with fused pyrazolo-pyrimidine systems .
  • X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 12.8° for phenyl groups) and hydrogen-bonding networks stabilizing crystal packing .
  • HRMS : Validates molecular weight (e.g., calculated vs. observed mass accuracy within 1 ppm) .

Basic: What in vitro assays are used to evaluate its kinase inhibitory activity?

  • Enzyme Inhibition Assays : Measure IC₅₀ values against target kinases (e.g., EGFR, VEGFR) using fluorescence-based or radiometric assays. ATP concentration and incubation time (30–60 mins) are standardized .
  • Selectivity Profiling : Test against kinase panels (e.g., 50+ kinases) to identify off-target effects. Data contradictions may arise from assay conditions (e.g., buffer pH, Mg²⁺ concentration) .
  • Cell-Based Validation : Use cancer cell lines (e.g., HeLa, MCF-7) to assess proliferation inhibition via MTT assays, with IC₅₀ values cross-validated via Western blotting for phosphorylated kinase targets .

Advanced: How can contradictory data in kinase inhibition studies be resolved?

Contradictions often stem from:

  • Assay Variability : Standardize ATP concentrations (e.g., 10 µM vs. 100 µM) and buffer compositions (e.g., Tris vs. HEPES) to ensure reproducibility .
  • Compound Stability : Perform LC-MS stability tests in assay buffers to rule out degradation artifacts .
  • Computational Docking : Compare binding poses (e.g., AutoDock Vina) to identify kinase-specific interactions. For example, fluorine’s electronegativity may enhance hydrogen bonding with kinase active sites .

Advanced: What strategies optimize reaction yields while minimizing byproducts in its synthesis?

  • Catalyst Screening : Test Pd/Cu catalysts for coupling reactions; Pd(OAc)₂ with Xantphos ligand improves cross-coupling efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while toluene reduces side reactions in Friedel-Crafts steps .
  • Temperature Gradients : Use microwave-assisted synthesis (80–120°C) to accelerate ring-closure steps and reduce decomposition .

Advanced: How does the 4-fluorophenyl group influence pharmacokinetic properties?

  • Lipophilicity : Fluorine increases logP by ~0.5 units, enhancing membrane permeability (measured via PAMPA assays) .
  • Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, confirmed by liver microsome assays (e.g., t₁/₂ > 60 mins) .
  • Target Engagement : 19F^{19}F-NMR tracks binding kinetics in real time, showing slower dissociation rates compared to non-fluorinated analogs .

Advanced: What computational methods predict its binding affinity to non-kinase targets?

  • Molecular Dynamics (MD) Simulations : Simulate binding to off-targets (e.g., GPCRs) using AMBER or GROMACS. Analyze root-mean-square deviation (RMSD) to assess stability .
  • Pharmacophore Modeling : Identify shared features (e.g., hydrogen-bond acceptors, hydrophobic pockets) with known inhibitors of unrelated targets .
  • ADMET Prediction : Tools like SwissADME estimate blood-brain barrier penetration or hERG liability, guiding toxicity studies .

Advanced: How can structural modifications improve aqueous solubility without compromising activity?

  • Prodrug Design : Introduce phosphate or PEG groups at the pyrimidine N-position, cleaved in vivo .
  • Co-Crystallization : Screen with cyclodextrins or sulfonic acids to enhance solubility (e.g., 10-fold increase in PBS) .
  • Ionizable Groups : Replace methylpiperidinyl with morpholino groups, balancing pKa (6.5–7.5) for pH-dependent solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.